molecular formula C15H11N3O7 B11104393 2-[(4-Methyl-2-nitrophenyl)carbamoyl]-3-nitrobenzoic acid

2-[(4-Methyl-2-nitrophenyl)carbamoyl]-3-nitrobenzoic acid

Cat. No.: B11104393
M. Wt: 345.26 g/mol
InChI Key: RUTRIPZHMCLWJH-UHFFFAOYSA-N
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Description

2-[(4-METHYL-2-NITROANILINO)CARBONYL]-3-NITROBENZOIC ACID is an organic compound with a complex structure that includes nitro and anilino groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-METHYL-2-NITROANILINO)CARBONYL]-3-NITROBENZOIC ACID typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the nitration of aniline derivatives followed by acylation reactions. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and acylation processes, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2-[(4-METHYL-2-NITROANILINO)CARBONYL]-3-NITROBENZOIC ACID undergoes various chemical reactions, including:

    Oxidation: The nitro groups can be further oxidized under strong oxidative conditions.

    Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with a palladium catalyst or chemical reducing agents like sodium borohydride.

    Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of dinitro derivatives.

    Reduction: Formation of diamino derivatives.

    Substitution: Formation of halogenated or further nitrated derivatives.

Scientific Research Applications

2-[(4-METHYL-2-NITROANILINO)CARBONYL]-3-NITROBENZOIC ACID has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the production of dyes, pigments, and other materials with specific optical properties.

Mechanism of Action

The mechanism of action of 2-[(4-METHYL-2-NITROANILINO)CARBONYL]-3-NITROBENZOIC ACID involves its interaction with molecular targets such as enzymes or receptors. The nitro and anilino groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity. The pathways involved may include inhibition or activation of specific enzymes, leading to downstream biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-METHYL-2-NITROANILINE: A precursor in the synthesis of the target compound, known for its use in dye production.

    3-NITROBENZOIC ACID: Another precursor, commonly used in organic synthesis and as a reagent in analytical chemistry.

Uniqueness

2-[(4-METHYL-2-NITROANILINO)CARBONYL]-3-NITROBENZOIC ACID is unique due to its combination of functional groups, which confer specific chemical reactivity and potential applications. Its structure allows for diverse chemical modifications, making it a versatile compound in various research and industrial applications.

Properties

Molecular Formula

C15H11N3O7

Molecular Weight

345.26 g/mol

IUPAC Name

2-[(4-methyl-2-nitrophenyl)carbamoyl]-3-nitrobenzoic acid

InChI

InChI=1S/C15H11N3O7/c1-8-5-6-10(12(7-8)18(24)25)16-14(19)13-9(15(20)21)3-2-4-11(13)17(22)23/h2-7H,1H3,(H,16,19)(H,20,21)

InChI Key

RUTRIPZHMCLWJH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C2=C(C=CC=C2[N+](=O)[O-])C(=O)O)[N+](=O)[O-]

Origin of Product

United States

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